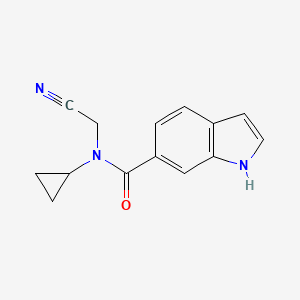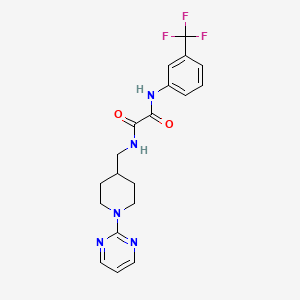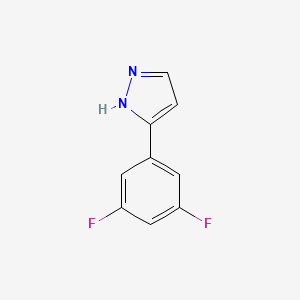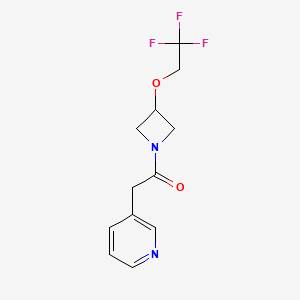
4-isopropoxy-N-(2-methoxy-4-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-isopropoxy-N-(2-methoxy-4-nitrophenyl)benzamide" is a benzamide derivative, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, related benzamide derivatives have been synthesized and studied for various applications, including antimicrobial properties and potential as antiplatelet agents .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves multiple steps, including nitration, acylation, ammoniation, reduction, and secondary ammoniation . For instance, the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide was achieved from (benzamidomethyl)triethylammonium chloride and 4-nitroaniline in aqueous media, as characterized by spectroscopic methods such as 1H-NMR, 13C-NMR, and FTIR . These methods are likely applicable to the synthesis of "this compound" with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques and, in some cases, X-ray crystallography. For example, the structure of a bis amide derivative was elucidated using FT-IR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction . These techniques would be essential in determining the molecular structure of "this compound" and ensuring the integrity of the synthesized compound.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including nucleophilic addition and desulfurization, leading to the formation of different products such as amidine derivatives, thioimidates, amides, and thioamides . The reactivity of the nitro group and other functional groups present in the benzamide structure can lead to diverse reaction pathways and products. The specific reactions of "this compound" would depend on its chemical structure and the conditions under which it is subjected.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like nitro, methoxy, and isopropoxy groups can affect these properties. For example, the antimicrobial activity of benzamide derivatives was found to be dependent on their chemical structure, with some compounds showing significant activity against various microorganisms . The physical and chemical properties of "this compound" would need to be analyzed in the context of its potential applications, such as antimicrobial or antiplatelet activities.
科学的研究の応用
Synthesis and Corrosion Inhibition Studies
N-Phenyl-benzamide derivatives, including compounds with substituents like methoxy (OCH3) and nitro (NO2), have been explored for their inhibitory effects on the acidic corrosion of mild steel. These compounds demonstrated significant inhibition efficiencies, with a focus on understanding the influence of different substituents on the inhibition behavior. The adsorption of these compounds on metal surfaces was found to be strong and spontaneous, adhering to the Langmuir adsorption isotherm. The study involved both experimental methods and computational studies, including Density Functional Theory (DFT) and molecular dynamic (MD) simulations (Mishra et al., 2018).
Crystal Structure Analysis
The compound 2-Nitro-N-(4-nitrophenyl)benzamide was synthesized and its crystal structure was determined through single-crystal X-ray diffraction. This study provided detailed insights into the spatial arrangement of the compound, including the orientations of the nitro groups and the dihedral angles between aromatic rings. Understanding such molecular structures is crucial for insights into chemical reactivity and potential applications in materials science or pharmaceuticals (Saeed, Hussain, & Flörke, 2008).
Synthesis of Benzamide Derivatives for Cytotoxic Activity
Benzamide derivatives synthesized from anacardic acid showed significant cytotoxic activity against various cancer cell lines. The study emphasizes the potential therapeutic applications of benzamide derivatives in oncology, highlighting the importance of chemical synthesis in developing new anticancer agents (Chandregowda, Kush, & Reddy, 2009).
Catalytic Applications in Organic Reactions
Copper nanoparticles supported on a Schiff base-Fullerene demonstrated efficient catalytic activities for the reduction of nitrophenols and organic dyes. This study indicates the potential of benzamide derivatives in catalyzing environmentally significant reactions, potentially offering solutions for pollution control and sustainable chemistry (Dayan, 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11(2)24-14-7-4-12(5-8-14)17(20)18-15-9-6-13(19(21)22)10-16(15)23-3/h4-11H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZRFEGOIXIEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B2532704.png)
![5-[(E)-2-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2532706.png)




![N-(3-(1H-imidazol-1-yl)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2532714.png)


![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532718.png)


![3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2532726.png)